Cytotoxicity in NSCLC: Comparison with Plant Hormones
In a head-to-head comparative study evaluating 11 plant hormones and their derivatives against non-small cell lung cancer (NSCLC) cell lines, ortho-topolin riboside (oTR) demonstrated the highest cytotoxicity among all tested compounds [1]. The study assessed oTR alongside other cytokinins including kinetin, kinetin riboside, N⁶-benzyladenine, N⁶-benzyladenosine, trans-zeatin, trans-zeatin riboside, and other aromatic and isoprenoid cytokinin derivatives. This finding establishes oTR as the most potent anticancer agent within this tested cohort and provides the biological rationale for precise quantification of oTR using ortho-Topolin riboside-d4 in pharmacokinetic and pharmacodynamic studies.
| Evidence Dimension | Cytotoxicity against NSCLC cells |
|---|---|
| Target Compound Data | Highest cytotoxicity (rank 1 of 11) |
| Comparator Or Baseline | 10 other plant hormones and cytokinin derivatives (kinetin, kinetin riboside, N⁶-benzyladenine, N⁶-benzyladenosine, trans-zeatin, trans-zeatin riboside, etc.) |
| Quantified Difference | Rank 1 of 11; highest cytotoxicity |
| Conditions | NSCLC cell lines (in vitro); assay details in FASEB J. 2022 |
Why This Matters
The demonstrated superiority of oTR over 10 comparator compounds in NSCLC cytotoxicity assays justifies the investment in oTR-specific deuterated standards for precise quantification in preclinical oncology research.
- [1] Lee H, Park S, Lee J, et al. Anticancer activity and metabolic profile alterations by ortho-topolin riboside in in vitro and in vivo models of non-small cell lung cancer. FASEB J. 2022;36(2):e22127. View Source
